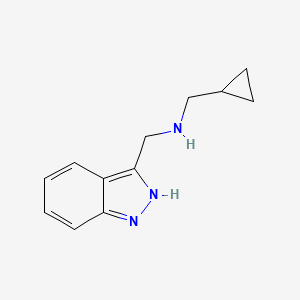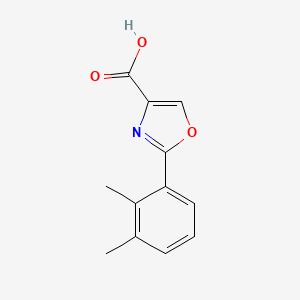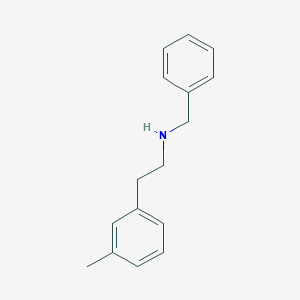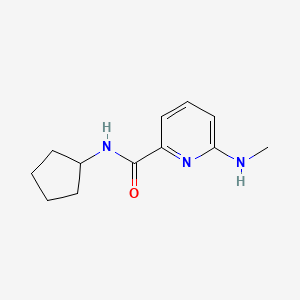![molecular formula C13H19N3O4S B7555069 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid](/img/structure/B7555069.png)
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid, also known as SPP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. SPP is a derivative of piperazine and is a member of the sulfonamide family of compounds.
Wissenschaftliche Forschungsanwendungen
2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to have a high affinity for the serotonin 5-HT1A receptor, which plays a crucial role in the regulation of mood, anxiety, and stress. This compound has also been found to be a potent inhibitor of carbonic anhydrase IX, an enzyme that is overexpressed in various types of cancer. Additionally, this compound has been shown to have anticonvulsant and neuroprotective properties, making it a potential candidate for the treatment of epilepsy and other neurological disorders.
Wirkmechanismus
The mechanism of action of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid is not fully understood, but it is believed to involve the modulation of the serotonin 5-HT1A receptor. This compound has been shown to act as a partial agonist at this receptor, which results in the activation of downstream signaling pathways that regulate mood, anxiety, and stress. Additionally, this compound has been found to inhibit carbonic anhydrase IX, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been found to modulate the release of neurotransmitters such as serotonin and dopamine, which are involved in the regulation of mood and behavior. This compound has also been shown to have anticonvulsant and neuroprotective properties, which may be due to its ability to modulate ion channels and reduce oxidative stress. Additionally, this compound has been found to inhibit the growth and proliferation of cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid is its relatively simple synthesis method, which makes it easily accessible for laboratory experiments. Additionally, this compound has been extensively studied, and its mechanism of action and physiological effects are well understood. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments. Additionally, this compound has not been extensively studied in vivo, which may limit its potential applications in clinical settings.
Zukünftige Richtungen
There are several future directions for the study of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid. One potential area of research is the development of this compound analogs with improved pharmacological properties. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in the treatment of neurological disorders and cancer. Finally, the use of this compound in combination with other drugs may enhance its therapeutic potential and should be explored in future studies.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in medicinal chemistry, pharmacology, and neuroscience. Its relatively simple synthesis method and well-understood mechanism of action make it an attractive candidate for laboratory experiments. However, further research is needed to fully understand its potential therapeutic applications and to develop this compound analogs with improved pharmacological properties.
Synthesemethoden
The synthesis of 2-[4-(4-Sulfamoylphenyl)piperazin-1-yl]propanoic acid involves the reaction between 4-aminobenzenesulfonamide and 1-benzylpiperazine in the presence of acetic anhydride and triethylamine. The resulting product is then treated with 2-bromoacetic acid to yield this compound. The synthesis of this compound is relatively simple and can be achieved through a two-step reaction process.
Eigenschaften
IUPAC Name |
2-[4-(4-sulfamoylphenyl)piperazin-1-yl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O4S/c1-10(13(17)18)15-6-8-16(9-7-15)11-2-4-12(5-3-11)21(14,19)20/h2-5,10H,6-9H2,1H3,(H,17,18)(H2,14,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJMIXTXHDBLZQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1CCN(CC1)C2=CC=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[Cyclopropylmethyl(oxane-2-carbonyl)amino]acetic acid](/img/structure/B7554993.png)

![2-[4-[2-(Butan-2-ylamino)-2-oxoethyl]piperazin-1-yl]propanoic acid](/img/structure/B7555016.png)

![1-(5-Chlorothiophene-2-carbonyl)-3-[(sulfamoylamino)methyl]piperidine](/img/structure/B7555036.png)


![5-bromo-N-[2-(3-methylphenyl)ethyl]thiophene-3-carboxamide](/img/structure/B7555050.png)
![(2Z)-2-[3-[2-(4-chlorophenyl)-2-hydroxyethyl]-4-oxo-1,3-thiazolidin-2-ylidene]acetonitrile](/img/structure/B7555056.png)
![N-[[2-(3-fluorophenoxy)pyridin-3-yl]methyl]propan-2-amine](/img/structure/B7555060.png)


![3-[(E)-2-(Quinolin-2-yl)ethenyl]phenol](/img/structure/B7555075.png)
